
2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an ethanone moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone typically involves the reaction of 3-methoxyphenylacetonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine moiety.
2-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring instead of a piperazine ring.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Features a quinazolinone structure with a methoxyphenyl group.
Uniqueness
2-(3-Methoxyphenyl)-1-piperazin-1-yl-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H19ClN2O2 |
|---|---|
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15;/h2-4,9,14H,5-8,10H2,1H3;1H |
Clave InChI |
KQRIOCXCBQWVGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC(=O)N2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
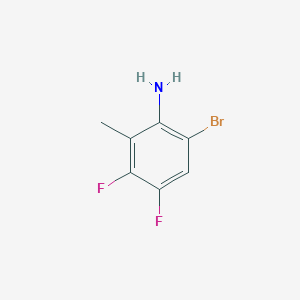
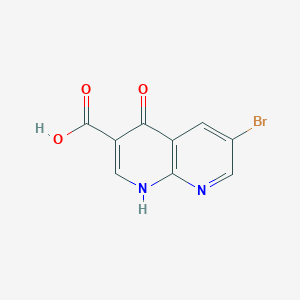
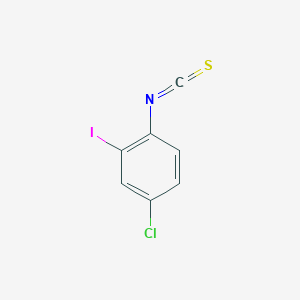
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)

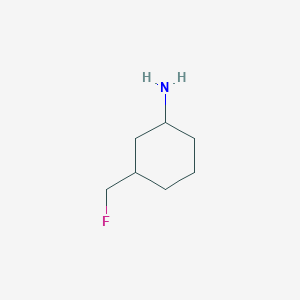

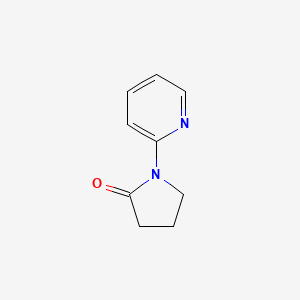
![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)


